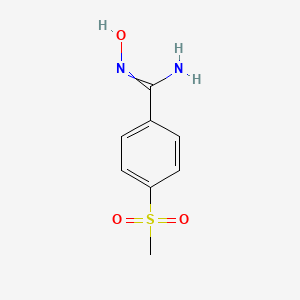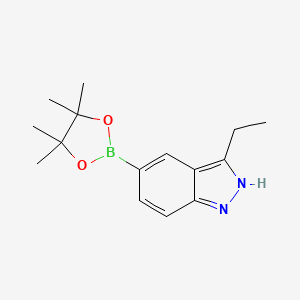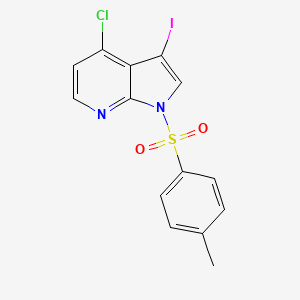
N-Hydroxy-4-(methylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Hydroxy-4-(methylsulfonyl)benzimidamide”, also referred to as HS-1371, is a potential drug candidate that has been subject to intensive research in recent years. It has the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol .
Molecular Structure Analysis
The molecular structure of “N-Hydroxy-4-(methylsulfonyl)benzimidamide” is represented by the SMILES stringCS(=O)(=O)c1ccc(cc1)\\C(N)=N\\O . This indicates the presence of a benzimidamide core with a methylsulfonyl group and a hydroxy group attached. Physical And Chemical Properties Analysis
“N-Hydroxy-4-(methylsulfonyl)benzimidamide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Applications De Recherche Scientifique
Synthesis of Optically Active α-Amino Acid Derivatives
N-Hydroxy-4-(methylsulfonyl)benzimidamide is involved in the synthesis of optically active syn-α-amidoalkylphenyl sulfones, a key component in the preparation of biologically active compounds. These sulfones are used to create important building blocks for various amino acid derivatives, demonstrating the compound's utility in synthetic organic chemistry (Foresti et al., 2003).
Nanofiltration Membrane Development
The compound plays a role in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes have shown improved water flux and are effective in the treatment of dye solutions, highlighting its importance in environmental applications and water purification technology (Liu et al., 2012).
Radiolabeled Compound Synthesis
N-Hydroxy-4-(methylsulfonyl)benzimidamide has been used in the synthesis of radiolabeled compounds for studying metabolic transformation and organ distribution, particularly in neurological degenerative disorders and stroke treatment research (Johansson & Werner, 2000).
Drug Metabolism Research
In drug metabolism studies, this compound is a key player. For instance, its derivative LY451395 has been used to produce mammalian metabolites for structural characterization, aiding in the understanding of drug metabolism processes and assisting in clinical investigations (Zmijewski et al., 2006).
Fuel Cell Technology
It also contributes to advancements in fuel cell technology. Sulfonated polyimides prepared from related compounds have shown significant potential as polyelectrolytes in fuel cells, exhibiting high proton conductivity and water stability (Fang et al., 2002).
Polymide Synthesis
In polymer science, N-Hydroxy-4-(methylsulfonyl)benzimidamide-related compounds have been utilized in the synthesis of novel thermally stable polyimides. These polymides are characterized by their flexibility and various functional properties, making them useful in various industrial applications (Mehdipour-Ataei et al., 2004).
Ionic Liquid Promoted Reactions
The compound has also been involved in ionic liquid-promoted reactions for the transformation of lignin model compounds, playing a role in the development of efficient and environmentally friendly organic synthesis methods (Yang et al., 2015).
Environmental Degradation of Antibiotics
Studies have shown its relevance in the environmental degradation of antibiotics. For instance, certain bacteria utilize unique pathways initiated by ipso-hydroxylation, which involves compounds related to N-Hydroxy-4-(methylsulfonyl)benzimidamide, for the degradation of sulfonamide antibiotics (Ricken et al., 2013).
Antimicrobial and Anticancer Research
Lastly, derivatives of this compound have been explored for potential antimicrobial and anticancer activities. The exploration of methylsulfonyl benzothiazoles, for instance, highlights its potential in the development of new therapeutic agents (Lad et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Hydroxy-4-(methylsulfonyl)benzimidamide involves the reaction of 4-(methylsulfonyl)benzimidoyl chloride with hydroxylamine hydrochloride in the presence of a base to yield the desired product.", "Starting Materials": [ "4-(methylsulfonyl)benzimidoyl chloride", "hydroxylamine hydrochloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add hydroxylamine hydrochloride to a solution of 4-(methylsulfonyl)benzimidoyl chloride in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to yield the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain N-Hydroxy-4-(methylsulfonyl)benzimidamide as a white solid." ] } | |
Numéro CAS |
56935-74-1 |
Formule moléculaire |
C8H10N2O3S |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
N'-hydroxy-4-methylsulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
Clé InChI |
ASVKDPCGOIIZIN-UHFFFAOYSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)/C(=N/O)/N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)
